molecular formula C18H18N2O3S B5812816 N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-(2-methoxyphenoxy)acetamide

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-(2-methoxyphenoxy)acetamide

Cat. No. B5812816
M. Wt: 342.4 g/mol
InChI Key: QKQMGUFUAGUFCC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound is a part of synthetic chemistry and medicinal chemistry research, focusing on the development of new molecules with potential biological activities. The scientific interest in such compounds lies in their complex structure and the potential for diverse chemical reactions and properties.

Synthesis Analysis

The synthesis of related compounds often involves multi-step synthetic routes that include acylation, cyclization, and substitution reactions. For example, the synthesis of N-(3-cyano-7-ethoxy-1,4-dihydro-4-oxoquinolin-6-yl)acetamide, a structurally related compound, demonstrates the complexity of such synthetic pathways, highlighting the use of key intermediates and various chemical transformations to achieve the target molecule (Jiang et al., 2011).

Molecular Structure Analysis

Molecular structure analysis often involves X-ray crystallography, NMR, IR, and MS to confirm the structure of synthesized compounds. For instance, the structure of N-(3-Cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2,2,2-trifluoroacetamide was confirmed using these techniques, revealing the conformation of the cyclohexene ring and the planarity of the thiophene ring (Wang et al., 2014).

properties

IUPAC Name

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-(2-methoxyphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O3S/c1-22-14-7-3-4-8-15(14)23-11-17(21)20-18-13(10-19)12-6-2-5-9-16(12)24-18/h3-4,7-8H,2,5-6,9,11H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKQMGUFUAGUFCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OCC(=O)NC2=C(C3=C(S2)CCCC3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-(2-methoxyphenoxy)acetamide

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